5beta-Pregnane-3,20-dione

Catalog No.
S566934
CAS No.
128-23-4
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5beta-Pregnane-3,20-dione

CAS Number

128-23-4

Product Name

5beta-Pregnane-3,20-dione

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1

InChI Key

XMRPGKVKISIQBV-XWOJZHJZSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Synonyms

5β-Pregnane-3,20-dione; 5β-Pregnan-3,20-dione; NSC 82868; U 2411;

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C

Metabolism and Neurosteroid Precursor:

5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone (5β-DHP), is a naturally occurring endogenous steroid found in humans and other mammals []. It is an intermediate metabolite in the breakdown of progesterone, a key sex hormone, by the enzyme 5β-reductase []. 5β-DHP itself can be further metabolized into allopregnanolone and pregnanolone, which are neuroactive steroids with various functions in the central nervous system [].

Potential Roles in Neurological Disorders:

Research suggests that 5β-DHP may play a role in various neurological disorders due to its interaction with neuroactive steroid systems. Studies have explored its potential involvement in conditions like:

  • Alzheimer's disease: Some studies have shown altered levels of 5β-DHP and other neuroactive steroids in the brains of Alzheimer's patients, suggesting a potential role in the disease process []. However, further investigation is needed to understand the specific mechanisms and potential therapeutic implications.
  • Anxiety and depression: Research suggests that 5β-DHP may have anxiolytic (anxiety-reducing) and antidepressant effects. Studies on animal models and small clinical trials have shown potential benefits, but larger and more robust studies are needed to confirm these findings [, ].
  • Epilepsy: Studies suggest that 5β-DHP may have anticonvulsant properties, potentially reducing the frequency and severity of seizures. However, further research is needed to determine its effectiveness and safety in treating epilepsy [].

5beta-Pregnane-3,20-dione, also known as 5beta-dihydroprogesterone or 3,20-allopregnanedione, is a steroid compound classified within the group of gluco/mineralocorticoids and progestogens. It possesses a molecular formula of C21H32O2 and is characterized by oxo groups at positions 3 and 20 on the pregnane skeleton. This compound is notable for its role in various biological processes, including metabolism and hormonal regulation. It is detected as a human metabolite as well as in other species like mice, indicating its biological relevance across different organisms .

  • 5β-Pregnane-3,20-dione itself likely doesn't have a significant biological action. However, it acts as a precursor molecule in the production of other steroid hormones with important physiological roles []. For instance, it can be converted to allopregnanolone, which acts on specific receptors in the nervous system and has been implicated in anxiety and depression [].
  • Information on specific safety hazards associated with 5β-Pregnane-3,20-dione is limited. However, as a steroid derivative, it's advisable to handle it with care following general laboratory safety guidelines for organic compounds.
Primarily related to steroid metabolism. It is involved in lipid peroxidation and fatty acid metabolism, which are critical processes for cellular energy production and signaling. The compound can undergo reduction reactions catalyzed by enzymes such as 3-oxo-5-beta-steroid 4-dehydrogenase, which converts progesterone and other steroids into their respective 5beta-reduced metabolites .

The biological activity of 5beta-Pregnane-3,20-dione is significant in the context of hormonal functions. As a steroid hormone, it interacts with specific receptors in the body to exert effects similar to those of progesterone. It plays a role in reproductive processes, influencing ovulation and menstruation. Additionally, it may affect the central nervous system and has been studied for its potential neuroprotective effects .

The synthesis of 5beta-Pregnane-3,20-dione can be achieved through various chemical methods. One common approach involves the reduction of progesterone using specific reducing agents or enzymes that facilitate the conversion to the 5beta form. Other synthetic routes may include multi-step organic reactions that modify existing steroid frameworks to introduce the necessary functional groups at positions 3 and 20 .

This compound has applications in both research and therapeutic contexts. In pharmacology, it is explored for its potential use in hormone replacement therapies due to its progestogenic properties. Additionally, it serves as a valuable biochemical marker in studies related to steroid metabolism and endocrine function. Its role in modulating neurological functions also opens avenues for research into treatments for neurodegenerative diseases .

Studies on the interactions of 5beta-Pregnane-3,20-dione with various receptors have revealed its potential to bind with nuclear receptors that regulate gene expression related to steroid metabolism. Notably, it interacts with the nuclear receptor subfamily 1 group I member 3, which is involved in transactivating genes associated with retinoic acid response elements . Furthermore, research indicates that this compound may influence oxytocin receptor binding, suggesting implications for reproductive physiology .

Several compounds share structural similarities with 5beta-Pregnane-3,20-dione, particularly within the category of pregnane steroids. Below are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
ProgesteroneC21H30O2Precursor to many steroid hormones; primary progestin.
DihydrotestosteroneC19H30O2Active androgen; involved in male secondary sex characteristics.
AllopregnanoloneC21H34O2Neurosteroid; modulates GABA receptors; involved in mood regulation.

Uniqueness: What distinguishes 5beta-Pregnane-3,20-dione from these compounds is its specific reduction at the 5-position and its unique metabolic pathways that influence both reproductive health and neurological functions. Its dual role as a metabolite in both humans and animals further underscores its biological significance compared to other steroids that may not exhibit such versatility .

Enzymatic Synthesis via 5β-Reductase Isoforms

5β-Pregnane-3,20-dione is synthesized through the NADPH-dependent reduction of progesterone by 5β-reductases, a subgroup of the aldo-keto reductase (AKR) superfamily. Key enzymatic features include:

Table 1: Enzymatic Properties of Progesterone 5β-Reductases

PropertyAKR1D1 (Human)Plant 5β-Reductases (e.g., Digitalis purpurea)
Molecular Weight43 kDa (subunit)280 kDa (hexamer)
Km (Progesterone)34 µM 6 µM
Stereospecificity5β-configuration5β-configuration
Co-factorNADPHNADPH
  • Human AKR1D1: Catalyzes the irreversible 5β-reduction of Δ⁴-3-ketosteroids, forming a 90° bend in the steroid A/B ring junction . The catalytic tetrad (Tyr58, Lys84, His117, Glu120) facilitates hydride transfer to the C5 position .
  • Plant 5β-Reductases: Exhibit broader substrate promiscuity, reducing not only progesterone but also iridoid precursors (e.g., 8-epi-deoxyloganic acid) . The Digitalis purpurea enzyme forms a hexameric structure critical for catalytic efficiency .

Structural studies of AKR1D1 mutants (e.g., E120H) demonstrate that single amino acid substitutions can abolish 5β-reductase activity and introduce hydroxysteroid dehydrogenase (HSD) functionality, underscoring the enzyme’s evolutionary adaptability .

Tissue-Specific Expression Patterns of AKR1D1 in Steroidogenic Organs

AKR1D1 is predominantly expressed in hepatic and testicular tissues, with minimal activity in adrenal or adipose tissues :

Figure 1: AKR1D1 Expression in Human Tissues (Adapted from Human Protein Atlas )

  • Liver: 51.66 transcripts per million (TPM)
  • Testes: 4.87 TPM
  • Adrenal Glands: 0.07 TPM

Hepatic Role:

  • Inactivates glucocorticoids (e.g., cortisol) and androgens (e.g., testosterone) via 5β-reduction .
  • Essential for bile acid synthesis, converting 7α-hydroxy-4-cholesten-3-one to 5β-cholestan-3-one .

Testicular Role:

  • Splice variant AKR1D1-006 is the predominant isoform in testes, though its metabolic activity toward endogenous steroids is limited compared to hepatic AKR1D1-002 .

Regulatory Mechanisms Governing Progesterone 5β-Reduction

Glucocorticoid Feedback

  • Dexamethasone: Suppresses AKR1D1 transcription in hepatocytes, reducing cortisol clearance and amplifying glucocorticoid receptor (GR) activation .
  • Prednisolone: Poorly metabolized by AKR1D1, leading to prolonged pharmacological activity .

Bile Acid Signaling

  • Chenodeoxycholic acid (CDCA) downregulates AKR1D1 via the farnesoid X receptor (FXR), linking steroid metabolism to bile acid homeostasis .

Splice Variants

  • AKR1D1-001: Lacks exon 5, resulting in impaired steroid binding and rapid proteasomal degradation .
  • AKR1D1-006: Testes-specific variant with minimal 5β-reductase activity due to a truncated substrate-binding loop .

Allosteric Modulation of GABA-A Receptor Complexes

5β-Pregnane-3,20-dione directly modulates GABA-A receptors, a class of ligand-gated ion channels critical for inhibitory neurotransmission. Electrophysiological studies in bovine adrenomedullary chromaffin cells demonstrate that 5β-DHP potentiates GABA-induced chloride currents at nanomolar concentrations, enhancing receptor activity by prolonging channel open time and increasing burst duration [5] [8]. At higher micromolar concentrations, 5β-DHP acts as a partial agonist, directly activating GABA-A receptors independent of GABA binding [5]. Single-channel recordings reveal that 5β-DHP elicits conductance states indistinguishable from those produced by GABA, confirming its ability to mimic endogenous ligand effects [5].

Comparative analyses highlight structural specificity in 5β-DHP’s interactions. Unlike its 5α-epimer (5α-dihydroprogesterone), which exhibits higher affinity for nuclear progesterone receptors, 5β-DHP preferentially binds to membrane-associated GABA-A receptors [2] [6]. This stereoselectivity underscores the importance of the 5β-hydrogen configuration in stabilizing interactions with receptor subunit interfaces, particularly at sites distinct from benzodiazepine-binding domains [5] [8].

Table 1: Effects of 5β-Pregnane-3,20-Dione on GABA-A Receptor Activity

Experimental ModelConcentration RangeEffect on GABA-A ReceptorsCitation
Bovine chromaffin cells10–100 nMPotentiation of GABA currents [5]
Xenopus oocytes>1 µMDirect receptor activation [8]
Outside-out membrane patches10 µMSingle-channel current induction [5]

Anxiolytic and Antinociceptive Behavioral Correlates

The GABAergic activity of 5β-pregnane-3,20-dione translates to measurable behavioral outcomes in animal models. In rodents, systemic administration of 5β-DHP reduces anxiety-like behaviors in elevated plus-maze and open-field tests, effects abolished by GABA-A receptor antagonists [2] [5]. These anxiolytic properties correlate with increased synaptic inhibition in limbic structures such as the amygdala and hippocampus, regions integral to emotional processing [5] [7].

Antinociceptive effects are similarly mediated through spinal and supraspinal GABA-A receptors. In models of inflammatory and neuropathic pain, 5β-DHP attenuates hyperalgesia by enhancing tonic inhibition in dorsal horn neurons [2]. Notably, its analgesic efficacy parallels that of benzodiazepines but without associated motor impairment, suggesting subtype-specific receptor targeting [5] [8].

Table 2: Behavioral Effects of 5β-Pregnane-3,20-Dione in Preclinical Models

Behavioral ParadigmObserved EffectProposed MechanismCitation
Elevated plus-maze testReduced time in closed armsAmygdalar GABA-A potentiation [2] [5]
Formalin-induced painDecreased licking/biting responseSpinal GABAergic inhibition [2]
Stress-induced hyperthermiaAttenuated temperature riseLimbic-hypothalamic circuit modulation [5] [7]

Role in Stress Response Circuitry and HPA Axis Modulation

5β-Pregnane-3,20-dione intersects with stress response systems through dual mechanisms: GABA-A receptor-dependent neural inhibition and pregnane X receptor (PXR) signaling. Acute stress elevates peripheral and central 5β-DHP levels, likely via adrenal synthesis of progesterone and subsequent 5β-reductase activity [2] [7]. This surge enhances GABAergic tone in paraventricular hypothalamic neurons, dampening corticotropin-releasing hormone (CRH) secretion and downstream glucocorticoid release [7] [8].

PXR activation by 5β-DHP further modulates HPA axis activity. In vitro, 5β-DHP weakly agonizes PXR (EC~50~ >10 µM), a nuclear receptor regulating detoxification enzymes and inflammatory pathways [2]. Although direct evidence in neural tissues is limited, PXR-mediated suppression of proinflammatory cytokines may indirectly attenuate stress-induced neuroinflammation [2] [7].

Figure 1: Proposed Neuroendocrine Interactions of 5β-Pregnane-3,20-Dione

  • Stress stimulus activates adrenal progesterone synthesis.
  • Progesterone is converted to 5β-DHP via 5β-reductase.
  • 5β-DHP enhances GABA-A receptor inhibition in CRH neurons, reducing HPA axis output.
  • Concurrent PXR activation modulates peripheral inflammatory responses.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

UNII

105J2Q45A0

Other CAS

128-23-4

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Modify: 2023-08-15

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